molecular formula C10H12ClNO2 B8372098 5-Butyl-2-chloro-nicotinic acid

5-Butyl-2-chloro-nicotinic acid

Cat. No.: B8372098
M. Wt: 213.66 g/mol
InChI Key: XOVQMZBMTUIHFZ-UHFFFAOYSA-N
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Description

5-Butyl-2-chloro-nicotinic acid (systematic name: 2-chloro-5-butylpyridine-3-carboxylic acid) is a substituted nicotinic acid derivative characterized by a butyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. The butyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and biological activity .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-butyl-2-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c1-2-3-4-7-5-8(10(13)14)9(11)12-6-7/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

XOVQMZBMTUIHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(N=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Butyl-2-chloro-nicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 5-Butyl, 2-Chloro 227.69* Not reported High lipophilicity (predicted)
5-(2-Furyl)nicotinic acid 5-Furyl 189.16 261–263 Polar, aromatic substituent
2-Chloro-5-fluoronicotinic acid 2-Chloro, 5-Fluoro 175.55 Not reported Dual halogenation; reactive sites
6-Chloro-2-hydroxynicotinic acid 6-Chloro, 2-Hydroxy 173.57 Not reported Hydroxy group enhances acidity
5-Fluoro-2-hydroxynicotinic acid 5-Fluoro, 2-Hydroxy 157.10 Not reported Moderate acidity; bioactivity potential

*Calculated based on molecular formula C₁₁H₁₂ClNO₂.

Key Observations:
  • Lipophilicity : The butyl group in this compound likely increases its hydrophobicity compared to furyl- or hydroxy-substituted analogs, impacting solubility and membrane permeability .
  • Reactivity : Chlorine at the 2-position may facilitate nucleophilic substitution reactions, similar to 2-Chloro-5-fluoronicotinic acid .

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